

Elacomine: A Technical Guide to its Natural Source and Characteristics

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Compound of Interest

Compound Name: *Elacomine*

Cat. No.: *B1251340*

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Introduction

Elacomine is a naturally occurring oxindole alkaloid.^[1] This technical guide provides a comprehensive overview of its natural source, chemical properties, and a generalized methodology for its isolation. Due to the limited availability of detailed historical data, this guide synthesizes information from various chemical literature to present a coherent understanding of **Elacomine** for research and development purposes.

Natural Source and Discovery

Elacomine was first isolated in 1969 by Slywka from the shrub *Elaeagnus commutata*, commonly known as silverberry or wolf-willow.^[2] The compound is specifically found in the roots of this plant species.^{[3][4]} Further investigations have confirmed that **Elacomine**, along with its isomer **isoelacomine**, exists in its natural source as a racemic mixture.^{[2][5]}

Table 1: Source and Properties of **Elacomine**

Parameter	Description
Natural Source	Elaeagnus commutata (Silverberry)
Plant Part	Roots
Compound Class	Oxindole alkaloid
Chemical Formula	C ₁₅ H ₂₀ N ₂ O ₂
Molar Mass	260.337 g·mol ⁻¹
Natural Form	Racemic mixture with isoelacomine
Biological Activity	Not well-recognized

Chemical Structure

Elacomine possesses a spiro[pyrrolidine-3,3'-oxindole] core structure, a motif present in many biologically active natural products.^[2] This structural feature has made it a target for various synthetic studies.

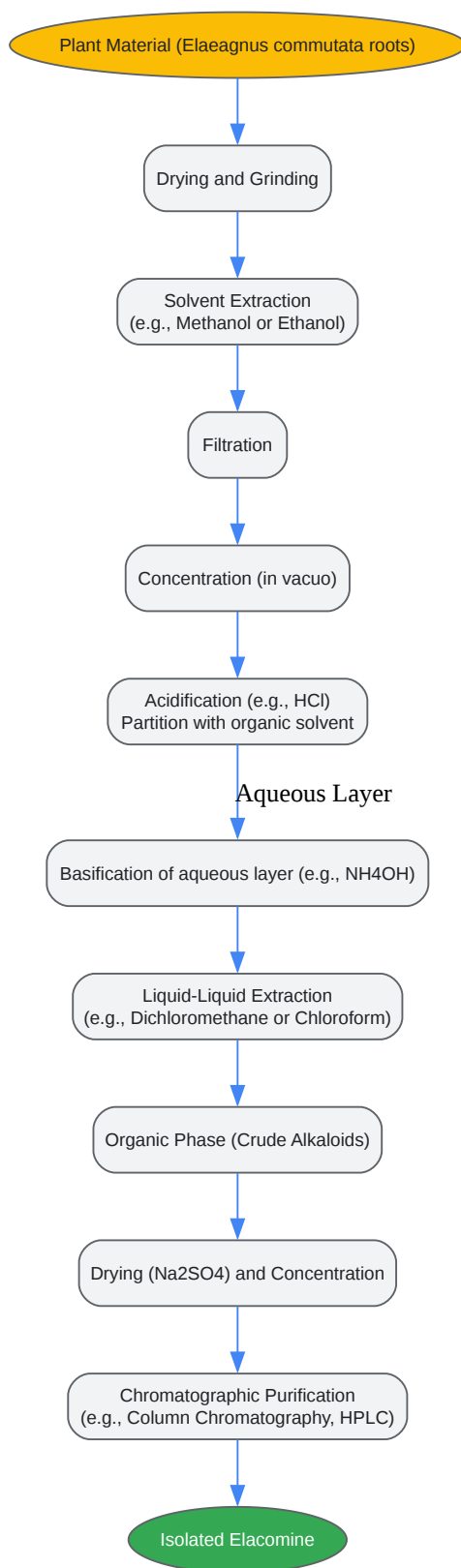
Figure 1: Chemical structure of **Elacomine**.

Experimental Protocols: Isolation of Elacomine

Detailed experimental protocols from the original 1969 isolation of **Elacomine** are not readily available in contemporary scientific literature. However, a generalized workflow for the extraction and isolation of alkaloids from plant material can be proposed. This process typically involves solvent extraction, acid-base partitioning, and chromatographic purification.

4.1. General Alkaloid Extraction and Isolation Workflow

The following diagram outlines a representative procedure for isolating alkaloids, such as **Elacomine**, from a plant source like *Elaeagnus commutata* roots.



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Figure 2: Generalized workflow for alkaloid isolation.

4.2. Methodological Details

- **Step 1: Preparation of Plant Material.** The roots of *Elaeagnus commutata* are collected, dried, and ground into a fine powder to increase the surface area for solvent extraction.
- **Step 2: Extraction.** The powdered plant material is extracted with a suitable organic solvent, typically methanol or ethanol, to solubilize the alkaloids.
- **Step 3: Acid-Base Partitioning.** The crude extract is subjected to an acid-base extraction to separate the basic alkaloids from neutral and acidic compounds. The extract is acidified, and the aqueous layer containing the protonated alkaloids is washed with an organic solvent. The aqueous layer is then basified, and the free alkaloids are extracted into an immiscible organic solvent.
- **Step 4: Purification.** The crude alkaloid extract is concentrated and purified using chromatographic techniques. Column chromatography followed by High-Performance Liquid Chromatography (HPLC) is commonly employed to isolate the pure **Elacomine**.

Quantitative Data

Currently, there is a lack of publicly available quantitative data regarding the yield or concentration of **Elacomine** from the roots of *Elaeagnus commutata*. Further research and analysis would be required to establish these parameters.

Conclusion

Elacomine is an intriguing natural product with a well-defined chemical structure and a known, albeit not extensively studied, natural source in *Elaeagnus commutata*. While detailed protocols for its original isolation are scarce, established phytochemical methods provide a clear pathway for its extraction and purification. The lack of extensive biological activity data and quantitative yield information presents an opportunity for future research in the fields of natural product chemistry and drug discovery.

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